N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448047-87-7
VCID: VC4283859
InChI: InChI=1S/C14H16N4O3/c1-2-17-11-4-3-10(7-9(11)8-12(17)19)16-14(21)18-6-5-15-13(18)20/h3-4,7H,2,5-6,8H2,1H3,(H,15,20)(H,16,21)
SMILES: CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)N3CCNC3=O
Molecular Formula: C14H16N4O3
Molecular Weight: 288.307

N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide

CAS No.: 1448047-87-7

Cat. No.: VC4283859

Molecular Formula: C14H16N4O3

Molecular Weight: 288.307

* For research use only. Not for human or veterinary use.

N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide - 1448047-87-7

Specification

CAS No. 1448047-87-7
Molecular Formula C14H16N4O3
Molecular Weight 288.307
IUPAC Name N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-oxoimidazolidine-1-carboxamide
Standard InChI InChI=1S/C14H16N4O3/c1-2-17-11-4-3-10(7-9(11)8-12(17)19)16-14(21)18-6-5-15-13(18)20/h3-4,7H,2,5-6,8H2,1H3,(H,15,20)(H,16,21)
Standard InChI Key HNQQDAFYNJKJLZ-UHFFFAOYSA-N
SMILES CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)N3CCNC3=O

Introduction

N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound characterized by its indolinone and imidazolidinone moieties. These structural features make it a promising candidate for biological and pharmaceutical applications due to its potential bioactivity.

The compound's systematic name reflects its molecular structure:

  • Indolinone Core: A bicyclic structure with both aromatic and lactam functionalities.

  • Imidazolidinone Ring: A five-membered ring containing nitrogen and oxygen, often associated with bioactive properties.

  • Carboxamide Group: Known for enhancing solubility and hydrogen bonding capabilities in drug design.

Synthesis

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide typically involves:

  • Preparation of Indolinone Derivative: Starting with 5-nitroisatin, reduction to the corresponding amine is achieved using catalytic hydrogenation or chemical reducing agents.

  • Formation of Imidazolidinone Ring: Reaction of the amine intermediate with ethyl carbamate or related reagents under condensation conditions.

  • Final Coupling Step: The resulting intermediate is reacted with an appropriate carboxylic acid derivative to form the final compound.

Biological Activity

Preliminary studies on structurally similar compounds indicate potential applications in oncology, antimicrobial therapy, and anti-inflammatory treatments.

Anticancer Potential

Compounds containing indolinone derivatives have shown significant cytotoxic activity against various cancer cell lines due to their ability to inhibit tubulin polymerization or target kinases involved in cell proliferation . While specific data for N-(1-ethyl-2-oxoindolin-5-yl)-2-oxoimidazolidine-1-carboxamide is unavailable, its structural similarity suggests similar mechanisms.

Anti-inflammatory Effects

Indolinone derivatives have been reported to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX) and reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Analytical Characterization

The compound can be characterized using standard spectroscopic techniques:

  • NMR Spectroscopy:

    • Proton NMR (1H^1H): Signals from ethyl group, indolinone aromatic protons, and imidazolidinone ring protons.

    • Carbon NMR (13C^13C): Peaks corresponding to carbonyl carbons and aromatic carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=261m/z = 261.

  • Infrared Spectroscopy (IR):

    • Strong absorption bands for carbonyl groups (~1700 cm1^{-1}).

  • X-ray Crystallography:

    • Confirms molecular geometry and intermolecular interactions.

Future Directions

Further research is needed to explore:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion profiles.

  • Toxicity Studies: Assessment of acute and chronic toxicity in animal models.

  • Structure–Activity Relationships (SAR): Modifications to optimize potency and selectivity.

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